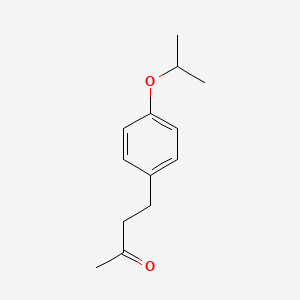
4-(4-Isopropoxy-phenyl)-butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Isopropoxy-phenyl)-butan-2-one: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an isopropoxy group attached to the phenyl ring, which is further connected to a butan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxy-phenyl)-butan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-isopropoxyphenol with butan-2-one under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-Isopropoxyphenol and butan-2-one.
Reagents: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
化学反応の分析
Types of Reactions
4-(4-Isopropoxy-phenyl)-butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Isopropoxyphenyl)-butanoic acid.
Reduction: Formation of 4-(4-Isopropoxyphenyl)-butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Isopropoxy-phenyl)-butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Isopropoxy-phenyl)-butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
類似化合物との比較
Similar Compounds
4-Isopropylphenol: Similar structure but lacks the butan-2-one moiety.
4-Isopropenylphenol: Contains an isopropenyl group instead of an isopropoxy group.
4-(4-Isopropoxyphenyl)-butanoic acid: An oxidized derivative of 4-(4-Isopropoxy-phenyl)-butan-2-one.
Uniqueness
This compound is unique due to the presence of both the isopropoxy group and the butan-2-one moiety, which confer distinct chemical and biological properties
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
4-(4-propan-2-yloxyphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O2/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-10H,4-5H2,1-3H3 |
InChIキー |
LYACMSNCVPKXOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















